

In-Depth Technical Guide: 2-(5-Bromopyrimidin-2-yl)propan-2-ol

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Compound of Interest

Compound Name: 2-(5-Bromopyrimidin-2-yl)propan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **2-(5-Bromopyrimidin-2-yl)propan-2-ol**, a key intermediate in the development of novel therapeutic agents.

Core Molecular Data

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a solid organic compound that serves as a valuable building block in medicinal chemistry. Its key quantitative data are summarized in the table below for easy reference.

Property	Value
Chemical Formula	C ₇ H ₉ BrN ₂ O
Molecular Weight	217.07 g/mol
CAS Number	1193244-89-1
Appearance	Solid
Purity	Typically ≥97%
Storage Temperature	2-8°C, sealed in a dry environment
SMILES String	CC(C)(C1=NC=C(C=N1)Br)O
InChI Key	MLMQILHYEBYWHX-UHFFFAOYSA-N
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Molecular Structure

The molecular structure of **2-(5-Bromopyrimidin-2-yl)propan-2-ol** features a central pyrimidine ring, substituted with a bromine atom at the 5-position and a propan-2-ol group at the 2-position.

Molecular structure of **2-(5-Bromopyrimidin-2-yl)propan-2-ol**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(5-Bromopyrimidin-2-yl)propan-2-ol** is not readily available in published literature, a plausible synthetic route involves a Grignard reaction. The following is a proposed experimental protocol based on general principles of this reaction.

Proposed Synthesis via Grignard Reaction

Objective: To synthesize **2-(5-Bromopyrimidin-2-yl)propan-2-ol** from 2,5-dibromopyrimidine and acetone.

Materials:

- 2,5-dibromopyrimidine
- Magnesium turnings
- Iodine (crystal)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous acetone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for anhydrous reactions (flame-dried)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Grignard Reagent Formation:
 - In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine to the flask.
 - Add a solution of 2,5-dibromopyrimidine (1 equivalent) in anhydrous THF to the dropping funnel.
 - Add a small amount of the 2,5-dibromopyrimidine solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
 - Once the reaction has started, add the remaining 2,5-dibromopyrimidine solution dropwise at a rate that maintains a gentle reflux.

- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Reaction with Acetone:
 - Cool the Grignard reagent solution to 0°C using an ice bath.
 - Slowly add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF to the reaction mixture via the dropping funnel. Maintain the temperature below 10°C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **2-(5-Bromopyrimidin-2-yl)propan-2-ol**.

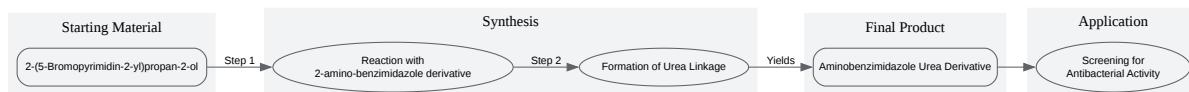
Predicted Spectroscopic Data

Although experimentally obtained spectra are not publicly available, the following are predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the molecular structure.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)	Mass Spectrometry (Predicted)
Chemical Shift (ppm)	Chemical Shift (ppm)	m/z (Fragment)
~8.8 (s, 2H, pyrimidine-H)	~165 (C-pyrimidine)	217/219 [M] ⁺ (Molecular ion with Br isotopes)
~5.0 (s, 1H, -OH)	~158 (C-pyrimidine)	202/204 [M-CH ₃] ⁺
~1.6 (s, 6H, 2 x -CH ₃)	~130 (C-Br)	159/161 [M-C(CH ₃) ₂ OH] ⁺
~70 (C-OH)	59 [C(CH ₃) ₂ OH] ⁺	
~25 (CH ₃)		

Application in Drug Development

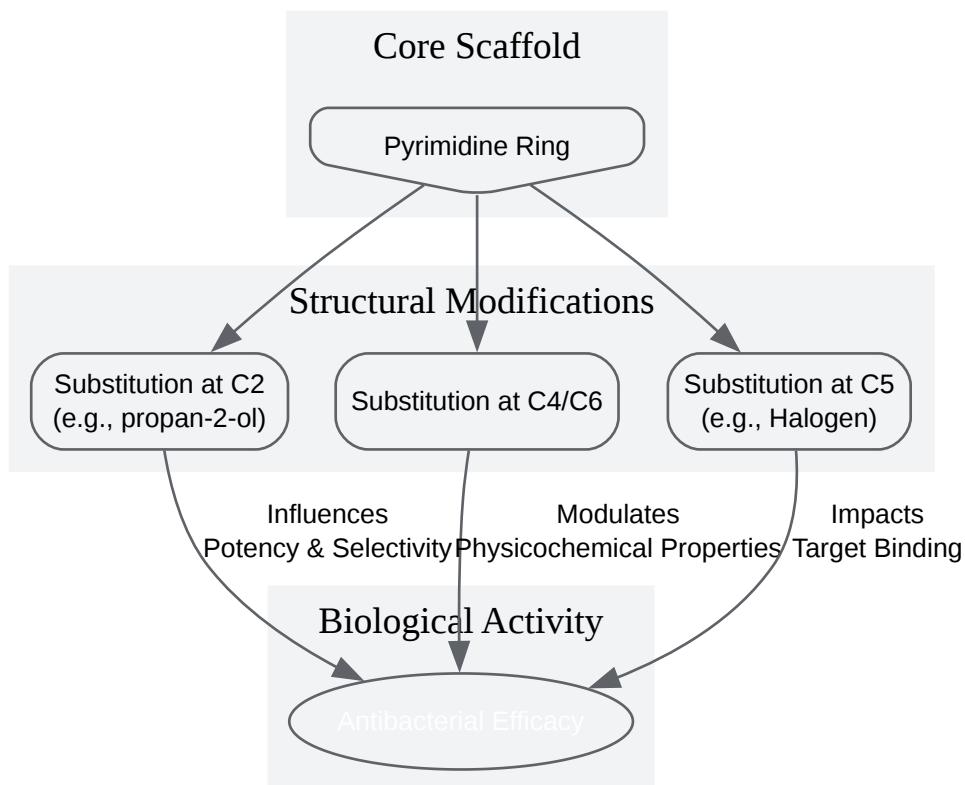
A significant application of **2-(5-Bromopyrimidin-2-yl)propan-2-ol** is its use as a key reactant in the synthesis of aminobenzimidazole urea derivatives, which have shown promise as antibacterial agents.[\[1\]](#)



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Workflow for the synthesis of aminobenzimidazole urea derivatives.

The development of new antibacterial agents is crucial in combating antibiotic resistance. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. The structure-activity relationship (SAR) of pyrimidine derivatives indicates that substitutions at various positions on the pyrimidine ring can significantly influence their biological activity.



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Structure-Activity Relationship (SAR) concept for pyrimidine-based antibacterial agents.

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References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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